Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound with diverse biological activities. [] Initially developed and primarily used as an anti-allergic agent, Tranilast has garnered significant attention in scientific research for its potential therapeutic applications in various diseases beyond allergy. [] Its diverse biological activities, including anti-inflammatory, anti-fibrotic, anti-proliferative, and anti-tumor effects, have made it a subject of extensive investigation in both in vitro and in vivo studies. [, ]
Tranilast is a synthetic compound known for its anti-fibrotic and anti-inflammatory properties. It is primarily utilized in the treatment of conditions such as allergic rhinitis and keloids. Originally developed in Japan, tranilast has gained attention for its potential applications in oncology, particularly due to its effects on tumor microenvironments and its ability to enhance the efficacy of chemotherapy agents.
Tranilast, chemically known as N-(3,4-dimethoxyphenyl)anthranilic acid, is classified as a non-steroidal anti-inflammatory drug (NSAID) and an anti-fibrotic agent. Its therapeutic classification includes roles in treating allergic conditions and as an adjunct therapy in cancer treatment.
The synthesis of tranilast can be achieved through several methods, including the Knoevenagel condensation reaction. One notable method involves using veratraldehyde as a starting material, which undergoes condensation with propanedioic acid to form 3,4-dimethoxy-cinnamic acid. This intermediate then reacts with methyl o-aminobenzoate to yield tranilast after hydrolysis and recrystallization.
The detailed synthesis route includes:
Tranilast has a molecular formula of CHNO and a molecular weight of approximately 285.30 g/mol. The compound features a phenyl ring substituted with methoxy groups and an anthranilic acid moiety.
Tranilast exhibits several chemical reactivity patterns:
The mechanism of action of tranilast involves multiple pathways:
Tranilast is characterized by the following physical properties:
Tranilast has diverse applications across several fields:
Tranilast (N-(3′,4′-dimethoxycinnamoyl) anthranilic acid) exerts potent antifibrotic and anticancer effects primarily through inhibition of transforming growth factor-beta (TGF-β) signaling. This small molecule drug suppresses TGF-β1 secretion from macrophages and monocytes, thereby disrupting downstream profibrotic pathways [7] [8]. In colorectal cancer models, Tranilast reduced TGF-β expression in tumor xenografts, attenuating tumor growth and fibrosis. Mechanistically, it inhibits TGF-β-induced phosphorylation of Smad2, preventing nuclear translocation of Smad complexes and subsequent transcription of fibrosis-related genes [7] [10].
In renal cells, Tranilast blocks TGF-β1-induced connective tissue growth factor (CTGF) expression, a key mediator of extracellular matrix (ECM) overproduction. This dual inhibition occurs at both transcriptional and signaling levels, as evidenced by reduced CTGF mRNA and Smad2 activation in proximal tubule cells and cortical fibroblasts [10]. The compound’s efficacy in suppressing TGF-β-mediated collagen synthesis positions it as a therapeutic candidate for fibrotic disorders and TGF-β-driven cancers.
Table 1: Key Effects of Tranilast on TGF-β Signaling
Biological Context | Molecular Target | Observed Effect |
---|---|---|
Colorectal Cancer | TGF-β expression | ↓ Tumor growth & fibrosis |
Renal Fibrosis | Smad2 phosphorylation | ↓ CTGF expression |
Macrophage/Monocyte Activation | TGF-β1 secretion | ↓ Collagen synthesis |
Keloid Pathogenesis | TGF-β1 release | ↓ Fibroblast proliferation |
Tranilast directly targets the NACHT domain of NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3), inhibiting inflammasome assembly and activity. Binding studies demonstrate that Tranilast suppresses NLRP3 oligomerization, preventing ASC speck formation and caspase-1 activation [3]. This specific interaction disrupts IL-1β and IL-18 maturation in macrophages, without affecting AIM2 or NLRC4 inflammasomes.
In disease models, Tranilast administration reduced inflammation in:
As an established anti-allergic agent, Tranilast inhibits mast cell degranulation through multiple pathways. It suppresses lysophosphatidylserine (lysoPS)-dependent histamine release from rat mast cells in a dose-dependent manner [4]. Notably, its inhibitory efficacy decreases with increasing lysoPS concentrations, suggesting competitive interaction with lipid-mediated activation pathways.
Beyond histamine blockade, Tranilast reduces production of:
Tranilast potently inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling and protein kinase C (PKC) activation. In bovine retinal microcapillary endothelial cells (BREC), it suppresses:
Table 2: Anti-Angiogenic Effects of Tranilast
Angiogenic Process | Experimental System | Inhibition Parameters |
---|---|---|
Endothelial Cell Proliferation | BREC + VEGF | IC₅₀ = 22 μM |
Endothelial Cell Migration | Boyden chamber assay | IC₅₀ = 18 μM |
Tube Formation | Collagen gel assay | 46% at 300 μM |
Hypoxia-Induced Proliferation | BREC + hypoxic media | IC₅₀ = 10 μM |
Tranilast modulates ECM dynamics by targeting collagen biosynthesis and fibroblast activity. It inhibits TGF-β1-induced collagen deposition through:
In keloid pathogenesis, Tranilast reduces collagen synthesis by >40% in fibroblast cultures by blocking macrophage-derived TGF-β1 and prostaglandin E₂ (PGE₂). Simultaneously, it decreases fibroblast proliferation through inhibition of IL-1 production [8]. These effects correlate with reduced collagen deposition in in vivo models of hypertrophic scarring and renal fibrosis, where Tranilast treatment attenuated collagen I/III ratios and ECM cross-linking.
Table 3: Tranilast Targets in Collagen Biosynthesis
Molecular Target | Cell Type | Functional Outcome |
---|---|---|
TGF-β1 secretion | Macrophages | ↓ Collagen I/III synthesis |
CTGF expression | Renal fibroblasts | ↓ Fibronectin & collagen IV |
IL-1β production | Monocytes | ↓ Fibroblast proliferation |
PGE₂ release | Macrophages | ↓ Collagen deposition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7